Morpholine, 4-(1-oxohexyl)-

Description

Contextualization of Morpholine (B109124) Derivatives as Chemical Scaffolds

Historical Perspective on Morpholine's Role in Chemical Synthesis

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, has a long-standing history in chemical synthesis. Its utility spans a wide range of applications, from its use as a building block in the preparation of pharmaceuticals and agrochemicals to its role as a solvent and a corrosion inhibitor. acs.orgacs.org The presence of the secondary amine group makes it a versatile precursor for a multitude of chemical transformations. acs.org

Overview of N-Substituted Morpholines and Their Significance

The substitution at the nitrogen atom of the morpholine ring gives rise to a vast family of N-substituted morpholines with diverse properties and applications. These derivatives are integral to medicinal chemistry, with the morpholine moiety being a key component in various drugs. acs.org The modification of the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties, influencing its reactivity and biological activity. The synthesis of N-substituted morpholines is an active area of research, with numerous methods developed to access this important class of compounds. scispace.comepo.org

Focus on "Morpholine, 4-(1-oxohexyl)-" as a Representative N-Acylmorpholine

Nomenclature and Structural Representation of 4-(1-oxohexyl)morpholine

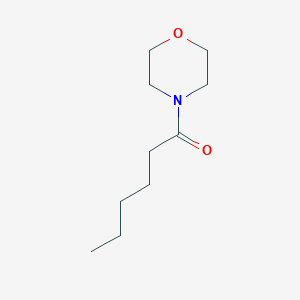

"Morpholine, 4-(1-oxohexyl)-" is a specific N-acylmorpholine where a hexanoyl group is attached to the nitrogen atom of the morpholine ring. According to IUPAC nomenclature, it is named 1-morpholin-4-ylhexan-1-one . acs.org Other common synonyms include 4-Hexanoylmorpholine and N-Hexanoylmorpholine. acs.org Its chemical structure consists of a six-membered morpholine ring connected via its nitrogen atom to the carbonyl carbon of a six-carbon acyl chain.

Table 1: Chemical Identifiers for Morpholine, 4-(1-oxohexyl)-

| Identifier | Value |

|---|---|

| CAS Number | 17598-10-6 |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | 1-morpholin-4-ylhexan-1-one |

| Canonical SMILES | CCCCCC(=O)N1CCOCC1 |

| InChI Key | ADAOWDCHNZQKDI-UHFFFAOYSA-N |

Rationale for Investigating N-Acylmorpholines in Contemporary Organic Chemistry

The investigation of N-acylmorpholines in modern organic chemistry is driven by several key factors. These compounds serve as important intermediates and reagents in a variety of chemical transformations. wikipedia.org The amide bond within N-acylmorpholines imparts specific reactivity, making them useful in the synthesis of more complex molecules. For instance, they have been employed in the development of novel catalytic methodologies, such as ruthenium-catalyzed dehydrogenative amide synthesis. acs.orgnih.gov Furthermore, the N-acylmorpholine scaffold is present in various biologically active molecules, including antifungal agents, which fuels further research into their synthesis and properties. acs.orgacs.org The exploration of their potential as solvents in polymer chemistry also highlights their versatility. google.com

Scope and Objectives of Research on 4-(1-oxohexyl)morpholine

While specific research dedicated solely to "Morpholine, 4-(1-oxohexyl)-" is not extensively documented, the objectives for its study can be inferred from the broader context of N-acylmorpholine research. A primary objective is the development of efficient and sustainable synthetic methods. For example, its synthesis has been reported via the reaction of hexanoyl chloride with morpholine and through innovative ruthenium-catalyzed couplings of alcohols and amines. nih.govosti.gov

A further objective is the exploration of its physicochemical properties to assess its suitability for various applications. Data on its boiling point and density are available, which are crucial for its potential use as a high-boiling polar solvent. acs.orgacs.org

Table 2: Physicochemical Properties of Morpholine, 4-(1-oxohexyl)-

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 313.2°C at 760 mmHg | acs.org |

| Density | 0.996 g/cm³ | acs.org |

| Flash Point | 143.2°C | acs.org |

| Refractive Index | 1.464 | acs.org |

Finally, a latent objective in the study of this and similar N-acylmorpholines is the investigation of their potential biological activity. Given that other N-acylmorpholine derivatives have shown promise as antifungal agents, it is plausible that "Morpholine, 4-(1-oxohexyl)-" could be a candidate for similar biological screening. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

17598-10-6 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-morpholin-4-ylhexan-1-one |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-9H2,1H3 |

InChI Key |

ADAOWDCHNZQKDI-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)N1CCOCC1 |

Canonical SMILES |

CCCCCC(=O)N1CCOCC1 |

Other CAS No. |

17598-10-6 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of the 4 1 Oxohexyl Morpholine Moiety

Electronic and Steric Effects on the Morpholine (B109124) Nitrogen

The presence of the ether oxygen atom within the morpholine ring has a significant impact on the nucleophilicity of the secondary amine nitrogen. This oxygen atom exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen. chemicalbook.comwikipedia.org This makes the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine (B6355638). chemicalbook.comwikipedia.org The reduced nucleophilicity is a key determinant in the types of reactions that 4-(1-oxohexyl)morpholine can undergo. For instance, while morpholine itself is commonly used to generate enamines, its acylated derivatives exhibit different reactivity profiles. wikipedia.org The electron-withdrawing effect of the oxygen atom can be quantified by comparing the pKa values of the conjugate acids of morpholine and piperidine. The lower pKa of morpholinium ion compared to piperidinium (B107235) ion reflects the decreased basicity and, by extension, the reduced nucleophilicity of the morpholine nitrogen. masterorganicchemistry.com This inherent electronic property of the morpholine ring system is a foundational concept in understanding the reactivity of its derivatives, including the title compound.

| Amine | pKa of Conjugate Acid | Relative Nucleophilicity |

| Piperidine | ~11.2 | More Nucleophilic |

| Morpholine | ~8.5 | Less Nucleophilic |

This table illustrates the difference in basicity and nucleophilicity between piperidine and morpholine, highlighting the electronic influence of the ether oxygen in the latter.

The morpholine ring in N-acyl derivatives such as Morpholine, 4-(1-oxohexyl)- typically adopts a chair conformation. Due to the partial double bond character of the amide C-N bond, rotational isomers (rotamers) can exist in solution. nlk.cznih.gov The conformational properties of N-acylmorpholines can be investigated using techniques like temperature-dependent NMR spectroscopy and Density Functional Theory (DFT) calculations. nih.govresearchgate.net These studies help in understanding the steric environment around the nitrogen atom and the carbonyl group, which in turn influences the molecule's reactivity. The specific conformation can affect the accessibility of the lone pair of electrons on the nitrogen and the approach of reactants to the carbonyl carbon. For instance, in some N-acyl derivatives, a shift from an antiperiplanar to a synperiplanar conformation around the O=C–N–X dihedral angle has been observed upon certain substitutions, which can alter the molecule's reactivity. nih.gov The conformational preferences of the morpholine ring are therefore crucial for predicting the stereochemical outcomes of reactions and for understanding the molecule's interaction with other chemical species. colab.wsnih.gov

Reactivity at the Amide Linkage in 4-(1-oxohexyl)morpholine

The amide bond is a key functional group in Morpholine, 4-(1-oxohexyl)-, and its reactivity is of paramount importance. This linkage can undergo various transformations, including hydrolysis and reactions at the carbonyl carbon.

The carbonyl group in the amide linkage of Morpholine, 4-(1-oxohexyl)- is an electrophilic center and can undergo nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com However, the reactivity of the carbonyl in an amide is generally lower than that of aldehydes and ketones due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.

Reduction: N-acylmorpholines can be reduced to the corresponding aldehydes using specific reducing agents. thieme-connect.dethieme-connect.de For instance, lithium aluminum hydride has been used for this transformation, where the morpholine oxygen atom is thought to stabilize the tetrahedral intermediate formed after hydride addition. thieme-connect.de Other reagents like bis(4-methyl-1-piperazinyl)aluminum hydride have also been found to be effective for the selective reduction of N,N-disubstituted carboxamides, including N-acylmorpholines, to aldehydes. oup.comresearchgate.netresearchgate.net The choice of reducing agent is crucial to prevent over-reduction to the corresponding amine.

Nucleophilic Addition: The carbonyl carbon can be attacked by strong nucleophiles. wikipedia.orglibretexts.org For example, Grignard reagents can add to the carbonyl group of amides, although the reaction can be more complex than with aldehydes or ketones. The initial adduct can break down to form a ketone, which can then react with another equivalent of the Grignard reagent. The outcome of such reactions is highly dependent on the specific reactants and reaction conditions.

| Reaction Type | Reagents | Product(s) |

| Reduction to Aldehyde | Lithium aluminum hydride, Bis(4-methyl-1-piperazinyl)aluminum hydride | Hexanal |

| Nucleophilic Addition | Grignard Reagents (e.g., R-MgX) | Ketones, Tertiary Alcohols |

This table summarizes key reactions involving the carbonyl group of the amide linkage in Morpholine, 4-(1-oxohexyl)-.

Reactivity of the Hexanoyl Chain

Alpha-Carbon Reactivity (e.g., Enolization, Alkylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) in the hexanoyl moiety possesses protons that exhibit notable acidity. This acidity is a cornerstone of the molecule's reactivity, enabling reactions such as enolization and subsequent alkylation. jove.comscispace.comfiveable.me

Enolization: The α-protons of the N-hexanoyl group are significantly more acidic than typical alkane C-H protons due to the electron-withdrawing nature of the adjacent carbonyl group. jove.com In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), an α-proton can be abstracted to form a resonance-stabilized intermediate known as an enolate. scispace.comresearchgate.netresearchgate.net The negative charge is delocalized between the α-carbon and the carbonyl oxygen atom. Although amides are generally less acidic than corresponding ketones or esters, their enolates can be readily formed and utilized in synthesis. nih.gov The enolization of N-acyl amides is a well-established process. makingmolecules.comwikipedia.org

| Compound Type | Example Structure | Approximate pKa |

|---|---|---|

| β-Diketone | R-CO-CH₂-CO-R | 9 |

| β-Ketoester | R-CO-CH₂-COOR' | 11 |

| Ketone | R-CO-CH₃ | 20 |

| Ester | R-CO-OCH₃ | 25 |

| Tertiary Amide | R-CO-N(R')₂ | ~28-30 |

Terminal Alkyl Chain Functionalization

Functionalization of the terminal methyl group of the hexanoyl chain represents a significant synthetic challenge due to the high bond dissociation energy and inherent inertness of alkane C-H bonds. nsmsi.irmasterorganicchemistry.com Unlike the activated α-position, the terminal carbon lacks an adjacent functional group to facilitate reactivity.

However, significant advances in organometallic chemistry have enabled the selective functionalization of such unactivated C-H bonds. chemistrysteps.comlibretexts.org These reactions typically rely on transition-metal catalysts, such as those based on rhodium, palladium, iridium, or titanium, which can selectively activate terminal C-H bonds over the more numerous internal secondary C-H bonds. nsmsi.irnih.govcambridge.org

The general strategies involve:

Oxidative Addition: A low-valent metal center inserts into the terminal C-H bond.

Directed C-H Activation: In some systems, a directing group can guide the metal catalyst to a specific C-H bond, though this is less applicable to a simple alkyl chain without a pre-installed directing moiety. chemistrysteps.com

Radical Pathways: Some high-temperature or photochemical processes can generate radicals, but these often suffer from poor selectivity. nih.gov

Catalytic systems have been developed that can convert the terminal methyl group of linear alkanes into aldehydes, alcohols, or carboxylic acids. nih.gov For instance, certain rhodium complexes have been shown to catalyze the regioselective carbonylation of the terminal methyl group of n-pentane to produce n-hexanal. nih.gov While these methods are powerful, they are highly specialized and require specific, often complex, catalysts and conditions. Therefore, the terminal alkyl chain of 4-(1-oxohexyl)morpholine is considered unreactive under standard laboratory conditions, with reactivity overwhelmingly favoring the α-carbon.

Formation and Reactivity of Enamines Derived from Morpholine

Morpholine, as a secondary amine, is a key building block for the formation of enamines, which are versatile nucleophilic intermediates in organic synthesis. These enamines are typically generated from the reaction of morpholine with an aldehyde or a ketone.

Mechanism of Enamine Generation with Morpholine

The formation of an enamine from morpholine and a carbonyl compound (specifically, an enolizable aldehyde or ketone) is a reversible, acid-catalyzed condensation reaction. chemistrysteps.com The mechanism proceeds through several distinct steps, which are analogous to the initial stages of imine formation. researchgate.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate called a carbinolamine. researchgate.netchemistrysteps.com

Proton Transfer: A proton is transferred from the now positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine. researchgate.net

Protonation of Hydroxyl Group: Under acidic conditions (optimally around pH 4.5), the hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. chemistrysteps.com

Deprotonation at the α-Carbon: Since the nitrogen of the iminium ion lacks a proton (as it came from a secondary amine), a base (such as another molecule of morpholine or the solvent) removes a proton from the adjacent α-carbon. This results in the formation of a new carbon-carbon double bond, and the electrons from the C=N double bond move back to the nitrogen, neutralizing it. The final product is the enamine.

The lower reactivity of morpholine-derived enamines compared to those from pyrrolidine (B122466) is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal shape at the nitrogen atom, which reduces the nucleophilicity of the resulting enamine. wikipedia.orgnsmsi.ir

Applications of Morpholine-Derived Enamines in Carbon-Carbon Bond Formation

Morpholine-derived enamines are valuable nucleophiles for forming new carbon-carbon bonds, most notably in alkylation and conjugate addition reactions. This synthetic strategy is famously known as the Stork enamine synthesis. makingmolecules.comlibretexts.org

Alkylation and Acylation: Enamines derived from morpholine react as nucleophiles at the α-carbon. They can be alkylated by reactive alkyl halides, such as allylic, benzylic, or propargylic halides. libretexts.org The reaction proceeds via an SN2 pathway where the enamine attacks the electrophilic carbon of the alkyl halide, forming a new C-C bond and an iminium salt intermediate. Subsequent hydrolysis of this iminium salt with dilute aqueous acid regenerates the carbonyl group, yielding an α-alkylated ketone or aldehyde, and releases the morpholine. libretexts.org Similarly, reaction with acyl halides leads to the formation of 1,3-dicarbonyl compounds after hydrolysis.

Michael Addition: Morpholine enamines are also effective nucleophiles in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds like methyl vinyl ketone. nih.gov The nucleophilic α-carbon of the enamine adds to the β-carbon of the electrophilic alkene. This forms a new enolate intermediate, which is then protonated. The resulting iminium salt is subsequently hydrolyzed to afford a 1,5-dicarbonyl compound. Despite their reduced reactivity compared to pyrrolidine enamines, morpholine enamines are often used because they are less prone to side reactions and the resulting products can be easier to handle. nsmsi.ir

| Reaction Type | Electrophile | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Alkylated Iminium Salt | α-Alkylated Ketone/Aldehyde |

| Acylation | Acyl Halide (RCO-X) | Acylated Iminium Salt | 1,3-Diketone |

| Michael Addition | α,β-Unsaturated Carbonyl | Iminium Enolate | 1,5-Dicarbonyl Compound |

Structural Elucidation and Spectroscopic Characterization of 4 1 Oxohexyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. For 4-(1-oxohexyl)morpholine, with the molecular formula C₁₀H₁₉NO₂, NMR provides invaluable insights into its proton and carbon framework.

¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns

While a publicly available, fully assigned ¹H NMR spectrum with detailed chemical shifts and coupling constants for 4-(1-oxohexyl)morpholine is not readily found in the surveyed literature, the expected proton environments can be predicted based on the known chemical shift ranges for similar structural motifs.

The structure of 4-(1-oxohexyl)morpholine contains several distinct proton environments: the protons of the hexanoyl chain and the protons of the morpholine (B109124) ring. The protons on the morpholine ring are situated on carbons adjacent to either an oxygen or a nitrogen atom, leading to characteristic chemical shifts. The protons on the hexanoyl chain will exhibit chemical shifts typical for an aliphatic acyl group.

A hypothetical ¹H NMR spectrum would display signals corresponding to the terminal methyl group (CH₃) of the hexanoyl chain, which would appear as a triplet in the upfield region. The adjacent methylene (B1212753) groups (CH₂) of the hexanoyl chain would present as complex multiplets due to spin-spin coupling with their neighbors. The methylene group alpha to the carbonyl group is expected to be deshielded and appear at a higher chemical shift.

The protons of the morpholine ring are chemically non-equivalent. The two methylene groups adjacent to the oxygen atom would be expected to resonate at a different chemical shift compared to the two methylene groups adjacent to the nitrogen atom. Due to the amide linkage, the electronic environment around the nitrogen-adjacent protons is significantly altered.

¹³C NMR Spectral Analysis: Carbon Chemical Shifts

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For 4-(1-oxohexyl)morpholine, ten distinct carbon signals are expected. While a complete, assigned experimental spectrum is not available in the public domain, a ¹³C NMR spectrum is noted to be available in the SpectraBase database. nih.gov Based on general principles and data for related compounds, the approximate chemical shifts can be anticipated.

The carbonyl carbon (C=O) of the amide group is the most deshielded and would appear at the lowest field (highest ppm value). The carbons of the morpholine ring adjacent to the oxygen atom would resonate at a higher chemical shift than those adjacent to the nitrogen atom due to the higher electronegativity of oxygen. The carbons of the hexanoyl chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 4-(1-oxohexyl)morpholine

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Morpholine (O-C-C) | 65 - 70 |

| Morpholine (N-C-C) | 40 - 50 |

| Hexanoyl (α-CH₂) | 30 - 35 |

| Hexanoyl (other CH₂) | 20 - 30 |

| Hexanoyl (CH₃) | 10 - 15 |

Advanced NMR Techniques for Conformational and Configurational Analysis

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in confirming the connectivity and spatial arrangement of atoms. For N-acylmorpholines, these techniques can be particularly insightful for determining the conformational preferences of the morpholine ring and the orientation of the acyl substituent.

Studies on other N-substituted morpholines have utilized these methods to establish the chair conformation of the morpholine ring and to analyze the rotational barriers around the N-acyl bond. illinois.edu Such analyses for 4-(1-oxohexyl)morpholine would provide a detailed three-dimensional structural model. However, specific studies applying these advanced NMR techniques to 4-(1-oxohexyl)morpholine are not documented in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For 4-(1-oxohexyl)morpholine, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 185. The PubChem database indicates major fragments at m/z 129 and 57. nih.gov The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. A common fragmentation pathway for N-acylmorpholines is the cleavage of the acyl chain, leading to a stable morpholinomethyl cation.

Table 2: Prominent Peaks in the EI-MS of 4-(1-oxohexyl)morpholine

| m/z | Proposed Fragment |

| 129 | [M - C₄H₉]⁺ or [M - C₅H₁₀]⁺ |

| 86 | [Morpholine]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

The peak at m/z 129 could arise from the loss of a butyl radical from the hexanoyl chain. The peak at m/z 57 is characteristic of a butyl cation. The presence of a peak at m/z 86 would correspond to the morpholine ring itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. While specific HRMS data for 4-(1-oxohexyl)morpholine is not found in the searched databases, such an analysis would be crucial to confirm its molecular formula of C₁₀H₁₉NO₂. The calculated exact mass for this formula is 185.14158 Da. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(1-oxohexyl)morpholine is distinguished by the vibrational modes of its core components: the amide carbonyl group and the morpholine ring. The amide C=O stretch is a particularly strong and diagnostically useful band. Due to resonance with the nitrogen lone pair, the C=O bond in amides typically absorbs at a lower frequency compared to ketones. uomustansiriyah.edu.iq For N-acylmorpholines, this stretching vibration is a key feature in their IR spectra.

The morpholine ring, a heterocyclic amine ether, exhibits characteristic vibrations. These include C-N stretching, C-O-C stretching, and various bending modes of the ring structure. researchgate.net The presence of the morpholine moiety can be confirmed by analyzing these specific vibrational frequencies. researchgate.net The coupling of vibrational modes within the ring can sometimes lead to complex absorption patterns. nih.gov

A comprehensive analysis of the IR spectrum also involves identifying the stretching vibrations of other key bonds.

Carbon-Hydrogen (C-H) Stretches: The molecule contains both sp3 hybridized C-H bonds in the hexyl chain and the morpholine ring. These typically appear in the region of 2850-3000 cm⁻¹.

Nitrogen-Hydrogen (N-H) Stretches: As a tertiary amide, 4-(1-oxohexyl)morpholine lacks N-H bonds, and therefore, the characteristic N-H stretching absorptions (typically around 3300-3500 cm⁻¹) are absent from its IR spectrum.

Carbon-Oxygen (C-O) Stretches: The morpholine ring contains a C-O-C ether linkage, which gives rise to a strong C-O stretching band, usually observed in the 1070-1150 cm⁻¹ region. mdpi.com The amide group also contributes to C-O stretching, although this is coupled with other vibrations.

A representative, though not specific to this exact molecule, IR spectrum of a related morpholine derivative can be seen in the NIST WebBook for Morpholine, 4-(oxiranylmethyl)-. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bioscience.fi This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For 4-(1-oxohexyl)morpholine, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the morpholine ring, which typically adopts a chair conformation. iucr.org It would also determine the geometry of the amide linkage and the orientation of the hexyl chain. The packing of the molecules in the crystal lattice, influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions, can also be elucidated. mdpi.comresearchgate.net

While a specific crystallographic study for 4-(1-oxohexyl)morpholine is not detailed in the provided search results, the principles of the technique and its application to similar morpholine-containing structures are well-established. iucr.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. eanso.org It is well-suited for the analysis of volatile and thermally stable compounds like 4-(1-oxohexyl)morpholine.

In a GC-MS analysis, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification. mdpi.com The PubChem database entry for 4-(1-oxohexyl)morpholine includes GC-MS data, indicating its utility for the analysis of this compound. nih.gov A method for the determination of morpholine in various samples using GC-MS after derivatization has also been developed, highlighting the technique's applicability to this class of compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate the components of a mixture. wikipedia.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase packed in a column. biomedpharmajournal.org

For a moderately polar compound like 4-(1-oxohexyl)morpholine, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment and separation. springernature.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is related to its hydrophobicity; more non-polar compounds are retained longer. libretexts.orgwikipedia.org HPLC methods have been developed for the analysis of related N-acyl compounds, demonstrating the feasibility of this technique for 4-(1-oxohexyl)morpholine. nih.gov

Based on the available information, a detailed article on the computational and theoretical studies of Morpholine, 4-(1-oxohexyl)- cannot be generated. There is a significant lack of specific research data and scholarly articles focusing on the quantum chemical calculations and molecular dynamics simulations for this particular compound.

Extensive searches for scientific literature detailing Density Functional Theory (DFT) for geometric optimization, analysis of Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential mapping, conformational landscape, or solvation effects of Morpholine, 4-(1-oxohexyl)- did not yield any specific studies. The information available is limited to basic chemical identifiers and properties, with no in-depth computational or theoretical analysis present in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. The generation of data tables and detailed research findings is unachievable due to the absence of primary research on this specific chemical compound.

Computational and Theoretical Studies on 4 1 Oxohexyl Morpholine

Computational Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting the spectroscopic signatures of molecules, which are crucial for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally has become an invaluable tool for structural verification and assignment. nih.gov For 4-(1-oxohexyl)morpholine, this process begins with generating an optimized three-dimensional structure using methods like Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level. nih.gov

Once the lowest energy conformation is determined, NMR shielding tensors are calculated using a higher level of theory, such as the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311++G(2d,p)). nih.gov The GIAO method is widely employed for its reliability in predicting isotropic shielding constants. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on various amides have demonstrated that DFT calculations can reproduce experimental ¹H and ¹³C NMR chemical shifts with high accuracy, provided that factors like solvent effects and potential molecular association are considered. nih.gov For 4-(1-oxohexyl)morpholine, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the stereoelectronic environment of the morpholine (B109124) ring. The accuracy of these predictions can be further enhanced by employing deep learning algorithms, such as Graph Neural Networks (GNNs), which have shown the ability to predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 4-(1-oxohexyl)morpholine (Note: These are exemplary values based on computational models and may vary from experimental data.)

| Atom Position (see structure) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 (C=O) | 172.5 | - |

| 2 (α-CH₂) | 34.8 | 2.30 (t) |

| 3 (β-CH₂) | 25.2 | 1.65 (m) |

| 4 (γ-CH₂) | 31.5 | 1.32 (m) |

| 5 (δ-CH₂) | 22.6 | 1.32 (m) |

| 6 (CH₃) | 14.1 | 0.91 (t) |

| 7, 11 (Morpholine CH₂-N) | 45.8 | 3.60 (t) |

| 8, 10 (Morpholine CH₂-O) | 66.9 | 3.68 (t) |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. wikipedia.org Computational vibrational frequency analysis is used to predict the IR spectrum and assign specific absorption bands to corresponding molecular motions. uomustansiriyah.edu.iq

Using DFT methods, such as B3LYP or the empirically developed EDF1 functional, with a suitable basis set like 6-31+G*, a frequency calculation is performed on the optimized geometry of 4-(1-oxohexyl)morpholine. acs.org This calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations of the theoretical model.

For 4-(1-oxohexyl)morpholine, the most prominent feature in its predicted IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, known as the Amide I band. msu.edu This band is expected to appear around 1640-1660 cm⁻¹. Other key predicted vibrations include the C-H stretching of the hexyl chain and morpholine ring (around 2850-3000 cm⁻¹), and the C-N and C-O stretching vibrations within the morpholine ring. msu.edubhu.ac.in The analysis of these frequencies aids in the detailed interpretation of experimental IR spectra. libretexts.org

Table 2: Predicted Key Vibrational Frequencies for 4-(1-oxohexyl)morpholine (Note: These are exemplary values based on computational models and may vary from experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H Stretch (Alkyl & Morpholine) | 2855 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1645 | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| C-N Stretch (Amide) | 1250 | Medium-Strong |

| C-O-C Stretch (Ether) | 1115 | Strong |

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

SAR and QSRR studies use computational methods to link a molecule's structure to its chemical reactivity. chemrxiv.orgnih.gov This allows for the prediction of chemical behavior and the design of molecules with desired properties.

Computational chemistry can map out the energetic landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. frontiersin.org For 4-(1-oxohexyl)morpholine, a common reaction to study would be its hydrolysis, the cleavage of the amide bond. blogspot.comacs.org

Using DFT calculations, the mechanism of hydrolysis (either acid or base-catalyzed) can be modeled. acs.org The procedure involves identifying the reactant and product structures and then searching for the transition state structure that lies on the reaction path between them. blogspot.com This is often achieved by constraining key bond distances and performing an energy minimization, followed by a transition state search to locate the exact saddle point on the potential energy surface. blogspot.comblogspot.com An essential verification step is a frequency calculation on the transition state geometry, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. blogspot.com

For the base-catalyzed hydrolysis of 4-(1-oxohexyl)morpholine, the pathway would involve the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. acs.orgacs.org The subsequent breakdown of this intermediate would lead to the formation of a carboxylate and morpholine. The calculated free energy barriers for these steps provide a quantitative measure of the reaction rate. acs.org

QSRR models establish mathematical relationships between molecular descriptors and reactivity. mdpi.comresearchgate.net These models can predict how changes in the structure of 4-(1-oxohexyl)morpholine would affect its reactivity. pnas.org For instance, one could investigate how altering the length or branching of the acyl chain, or substituting the morpholine ring, impacts the rate of hydrolysis.

The primary factors influencing reactivity are electronic and steric effects. numberanalytics.com

Electronic Effects: The reactivity of the amide carbonyl carbon towards nucleophilic attack is governed by its partial positive charge. Introducing electron-withdrawing groups on the hexyl chain would increase this positive charge, making the carbonyl more electrophilic and likely increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease reactivity. These effects can be quantified using calculated descriptors like Natural Bond Orbital (NBO) charges. researchgate.net The energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the carbonyl group, is another key indicator; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. youtube.com

Steric Effects: Increasing the steric bulk near the reaction center, for example by adding bulky substituents to the alpha-carbon of the hexyl group or on the morpholine ring near the nitrogen, would hinder the approach of a nucleophile. acs.org This steric hindrance would raise the energy of the transition state and slow down the reaction rate. acs.org

By systematically modifying the structure of 4-(1-oxohexyl)morpholine in silico and calculating relevant descriptors (e.g., NBO charges, LUMO energies, steric parameters), a QSRR model can be built using statistical methods like multiple linear regression. pnas.orgresearchgate.net Such a model could predict the hydrolysis rate constants for a series of related N-acylmorpholines, providing valuable insights for synthetic planning or stability assessments. nih.gov

Advanced Research Perspectives and Future Directions in N Acylmorpholine Chemistry

Pioneering Novel Synthetic Methodologies for N-Acylmorpholines

The synthesis of N-acylmorpholines, including "Morpholine, 4-(1-oxohexyl)-", is undergoing a transformation, with a strong emphasis on sustainability and precision.

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly influencing the synthesis of N-acylmorpholines, aiming to minimize environmental impact and enhance efficiency. wikipedia.org Traditional methods often rely on hazardous reagents and solvents. epa.gov Modern approaches, however, are shifting towards more eco-friendly alternatives.

Key green synthetic strategies include:

Solvent-free reactions: Conducting reactions in the absence of volatile organic compounds reduces waste and potential environmental contamination. organic-chemistry.orgnih.gov

Water-based synthesis: Utilizing water as a solvent offers a safe, abundant, and environmentally benign medium for chemical transformations. organic-chemistry.org

Catalyst-free conditions: The development of reactions that proceed efficiently without the need for a catalyst, often mediated by dehydrating agents like neutral alumina (B75360), presents a greener alternative. nih.gov

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions, as demonstrated in the synthesis of complex molecules like simvastatin. epa.gov

Deep eutectic solvents (DESs): These novel solvents can act as both the reaction medium and catalyst, facilitating rapid and clean synthesis of N-acyl hydrazone analogues. researchgate.net

Recent research has highlighted the potential of these green methodologies. For instance, one-pot multicomponent reactions catalyzed by morpholine (B109124) in water have been developed for the synthesis of various heterocyclic compounds, emphasizing simplicity and good yields under mild conditions. researchgate.net Furthermore, the use of reusable catalysts, such as ZnO nanocrystals, in water-driven procedures for triazole synthesis underscores the move towards sustainable and economically viable processes. rsc.org

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a paramount goal in modern organic synthesis. This involves controlling which functional group in a molecule reacts and at which specific position. In the context of N-acylmorpholines, this precision allows for the targeted modification of the molecule to create derivatives with specific properties.

Advanced strategies for achieving this selectivity include:

Organocatalysis: The use of small organic molecules to catalyze reactions can provide exquisite control over the stereochemical outcome. nih.gov

Enzymatic reactions: The inherent specificity of enzymes allows for highly regioselective modifications, such as the transferuloylation of nitrocatechol derivatives. arxiv.org

Transition metal catalysis: Palladium-catalyzed cross-coupling reactions, for example, enable the specific formation of C-C bonds with high control over the reaction site. nih.gov

A notable example is the organocatalyzed chemo- and regioselective additions of amines and thiols to cyclic carbonates, which has been validated through both experimental work and DFT calculations. nih.gov These selective functionalization strategies are crucial for synthesizing complex molecules and fine-tuning the properties of N-acylmorpholine derivatives for various applications.

Investigating the Catalytic Potential of 4-(1-oxohexyl)morpholine and its Analogs

The utility of "Morpholine, 4-(1-oxohexyl)-" and related N-acylmorpholines extends beyond their synthesis, with growing interest in their application as catalysts themselves.

Organocatalytic Applications Beyond Enamine Chemistry

While morpholine derivatives have been explored in enamine catalysis, their perceived lower reactivity compared to pyrrolidine-based catalysts has historically limited their use. frontiersin.org However, recent research is challenging this notion and expanding their application into other areas of organocatalysis. mdpi.com

The development of new β-morpholine amino acid organocatalysts has shown remarkable efficiency in 1,4-addition reactions between aldehydes and nitroolefins, demonstrating that the limitations of the morpholine ring can be overcome with strategic catalyst design. frontiersin.org This opens the door for exploring morpholine-based catalysts in a wider range of reactions that proceed through different activation modes, such as iminium ion formation or hydrogen bond catalysis. mdpi.commdpi.com The combination of organocatalysis with other catalytic systems, such as transition metal catalysis, also presents a promising avenue for developing novel and powerful synthetic methodologies. mdpi.com

Ligand Design for Metal-Catalyzed Reactions

The performance of a transition metal catalyst is heavily influenced by the steric and electronic properties of its ligands. tcichemicals.com N-acylmorpholines, with their defined structural features, are being investigated as potential ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms within the morpholine ring can coordinate with a metal center, influencing its reactivity and selectivity.

The design of effective ligands is a key area of research in transition metal catalysis, which is used in a vast array of chemical transformations, including cross-coupling reactions and carbonylations. tcichemicals.comsioc-journal.cnnih.gov By modifying the acyl group of "Morpholine, 4-(1-oxohexyl)-" or introducing other functional groups, it is possible to fine-tune the electronic and steric environment around the metal center. This can lead to the development of highly efficient and selective catalysts for challenging transformations, such as the synthesis of tetra-ortho-substituted biaryls or the construction of complex N-heterocycles. tcichemicals.comnih.gov The unique reactivity often observed with less expensive 3d transition metals like iron, cobalt, nickel, and copper further expands the possibilities for designing novel catalytic systems with N-acylmorpholine-based ligands. rsc.org

"Morpholine, 4-(1-oxohexyl)-" as a Versatile Building Block in Complex Molecule Synthesis

The inherent structural features of "Morpholine, 4-(1-oxohexyl)-" make it a valuable synthon, or building block, for the construction of more complex molecules. The morpholine ring provides a stable scaffold, while the hexanoyl chain offers a point for further chemical modification.

The synthesis of N,N'-disubstituted thiourea (B124793) derivatives with potential as aromatase inhibitors showcases how the morpholine moiety can be incorporated into larger, biologically active molecules. researchgate.net Similarly, the development of N-acyl-morpholine-4-carbothioamides with antimicrobial and antioxidant properties demonstrates the utility of this scaffold in medicinal chemistry research. researchgate.net The ability to readily synthesize and functionalize N-acylmorpholines makes them attractive starting materials for creating libraries of compounds for drug discovery and other applications.

Incorporation into Macrocycles or Polycyclic Structures

The synthesis of macrocycles and complex polycyclic systems represents a significant challenge in organic chemistry, yet these structures are prevalent in biologically active natural products. nih.govduke.edu The N-acylmorpholine moiety, as exemplified by N-hexanoylmorpholine, presents a valuable building block for constructing such intricate architectures.

Research Findings: Diversity-oriented synthesis approaches are increasingly employed to generate novel macrocycles. nih.gov Strategies such as ring-closing metathesis (RCM), tandem allylic oxidation, and oxidative ring expansion have proven effective. nih.govduke.edu The N-hexanoylmorpholine scaffold can be strategically incorporated into these pathways. The hexanoyl chain can serve as a flexible linker, which, upon functionalization at its terminus, can undergo macrocyclization with another part of the molecule. For instance, the introduction of a terminal alkene on the hexanoyl chain would make it an ideal substrate for RCM.

Furthermore, the morpholine ring itself can be a key component of a polycyclic framework. Stereoselective synthesis methods can be employed to build upon the morpholine core, creating fused or bridged ring systems. acs.org One-pot procedures involving multiple reaction steps, such as 1,3-dipolar cycloadditions, have been shown to efficiently generate complex, 20-membered macrocycles with multiple stereocenters. nih.gov The N-acyl group in these contexts can act as a directing group or a handle for subsequent chemical modifications. The inherent stability of the morpholine ring combined with the reactivity of the activated amide bond makes N-hexanoylmorpholine a promising starting point for creating libraries of structurally diverse macrocyclic and polycyclic compounds. duke.edu

Precursor for Diversely Functionalized Scaffolds

The true synthetic utility of "Morpholine, 4-(1-oxohexyl)-" lies in its potential as a precursor for a wide array of functionalized chemical scaffolds. nih.gov The N-acylmorpholine unit is more than a simple amide; it is an activated carbonyl system that serves as a versatile synthon for creating new bonds and introducing diverse functional groups.

Research Findings: The N-acylmorpholine can undergo several key transformations. The morpholine group acts as an effective leaving group in the presence of strong nucleophiles like organolithium or Grignard reagents, allowing the hexanoyl chain to be converted into ketones. Reduction of the amide carbonyl group can yield complex tertiary amines, specifically N-hexanoylmorpholine, which can be valuable intermediates in pharmaceutical synthesis.

Moreover, the hexanoyl chain itself is ripe for modification. The protons alpha to the carbonyl group can be removed by a suitable base, generating an enolate that can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the C2 position of the hexanoyl chain. The morpholine ring also offers opportunities for modification, although this typically requires more forcing conditions. The versatility of N-acylmorpholines as starting materials for heterocyclic compounds and as ligands in coordination chemistry has been noted. researchgate.net This adaptability makes "Morpholine, 4-(1-oxohexyl)-" a valuable platform for generating libraries of compounds for drug discovery and other applications.

Table 1: Potential Transformations of Morpholine, 4-(1-oxohexyl)- as a Scaffold Precursor

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Significance |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Organolithium (R-Li) or Grignard (R-MgX) Reagents | Ketone (R-CO-(CH₂)₄CH₃) | Formation of C-C bonds; access to diverse ketones. |

| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | Tertiary Amine (Hexylmorpholine) | Access to complex amine structures. |

| Alpha-Functionalization | 1. Base (e.g., LDA) 2. Electrophile (e.g., Alkyl halide) | α-Substituted N-Acylmorpholine | Introduction of complexity and stereocenters. |

| Hydrolysis | Acid or Base Catalysis | Hexanoic Acid and Morpholine | Cleavage to constituent building blocks for further synthesis. |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For N-acylmorpholine chemistry, this integration allows for more rational design, accelerated discovery of new reactions, and a deeper understanding of molecular behavior.

Computational-Assisted Reaction Design and Optimization

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like "Morpholine, 4-(1-oxohexyl)-". By modeling reaction pathways, researchers can save significant time and resources compared to purely empirical approaches.

Research Findings: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, transition states, and products. This information helps in predicting the feasibility of a proposed reaction and understanding the reaction mechanism at a molecular level. For instance, modeling the nucleophilic attack on the carbonyl carbon of N-hexanoylmorpholine can help in selecting the optimal nucleophile and reaction conditions.

Furthermore, computational studies can elucidate the role of catalysts in transformations involving N-acylmorpholines. google.com In silico docking simulations have been used to predict the binding affinities of N-acylmorpholine derivatives to biological targets like RNA, guiding the design of new therapeutic agents. nih.govresearchgate.net These computational insights can predict the potential of specific derivatives to act as inhibitors or ligands, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

High-Throughput Screening and Virtual Screening for Novel Reactions

High-throughput screening (HTS) and virtual screening are indispensable tools for accelerating the discovery of new reactions and bioactive molecules. sigmaaldrich.comunchainedlabs.com These techniques allow for the rapid testing of thousands of compounds or reaction conditions in parallel.

Research Findings: HTS can be applied to "Morpholine, 4-(1-oxohexyl)-" to rapidly discover optimal conditions for its transformation into more complex scaffolds. unchainedlabs.com For example, an array of catalysts, ligands, solvents, and bases can be screened simultaneously to find the ideal combination for a specific cross-coupling reaction. sigmaaldrich.com This approach allows researchers to quickly identify promising reaction pathways that might be missed by traditional, one-at-a-time experimentation.

Virtual screening complements HTS by using computational power to test large, virtual libraries of molecules for their potential to interact with a biological target. nih.gov A virtual library of derivatives based on the N-hexanoylmorpholine scaffold could be generated and docked against a protein of interest. The top-scoring compounds from the virtual screen can then be synthesized and tested experimentally, focusing laboratory resources on molecules with the highest probability of success. nih.gov This approach has been successfully used to identify novel enzyme inhibitors from vast compound libraries. nih.gov

Emerging Research Areas for N-Acylmorpholine Derivatives

The unique combination of a stable heterocyclic ring and a modifiable acyl chain makes N-acylmorpholine derivatives attractive candidates for fields beyond traditional organic synthesis and medicinal chemistry.

Material Science Applications

The structural features of "Morpholine, 4-(1-oxohexyl)-" suggest its potential use in the rational design of new functional materials. The molecule possesses an amphiphilic character, with the polar morpholine ring acting as a hydrophilic head and the six-carbon hexanoyl chain as a lipophilic tail.

Research Findings: While direct applications of N-hexanoylmorpholine in material science are not yet established, its properties are analogous to those of molecules used in self-assembly and polymer science. This amphiphilicity could be exploited to form organized structures such as micelles or monolayers on surfaces. Furthermore, N-acylmorpholines can be incorporated into polymer structures. Polymer-supported synthesis of morpholine derivatives has already been demonstrated, highlighting the compatibility of this chemical class with polymer chemistry. acs.orgscispace.com "Morpholine, 4-(1-oxohexyl)-" or a functionalized version thereof could potentially be used as a monomer in polymerization reactions or as a functional additive to impart specific properties, such as improved solubility or thermal stability, to existing polymers. The morpholine nitrogen and oxygen atoms could also serve as coordination sites for metal ions, opening possibilities for creating novel metal-organic frameworks (MOFs) or functional polymer composites.

Advanced Analytical Method Development

The precise characterization and quantification of N-acylmorpholines, including Morpholine, 4-(1-oxohexyl)-, are critical for understanding their chemical behavior and for quality control in various applications. Advanced analytical techniques provide the necessary sensitivity and specificity for the detailed analysis of these compounds. Method development focuses on chromatographic and spectroscopic techniques, often in combination, to achieve comprehensive structural elucidation and quantification.

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques for the analysis of N-acylmorpholines.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds like Morpholine, 4-(1-oxohexyl)-. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In the analysis of Morpholine, 4-(1-oxohexyl)-, specific parameters are crucial for accurate identification. nih.gov

One key parameter is the Kovats Retention Index, which standardizes retention times relative to n-alkanes, allowing for inter-laboratory comparison of data. For Morpholine, 4-(1-oxohexyl)-, the experimental Kovats Retention Index on a semi-standard non-polar column is a significant identifier. The mass spectrum generated by GC-MS provides a molecular fingerprint. For Morpholine, 4-(1-oxohexyl)-, the mass spectrum is characterized by a specific fragmentation pattern, with a notable top peak at a mass-to-charge ratio (m/z) of 129. nih.gov

Table 1: GC-MS Data for Morpholine, 4-(1-oxohexyl)-

| Parameter | Value | Source |

| Kovats Retention Index (Semi-standard non-polar column) | 1513 | PubChem nih.gov |

| Top Peak (m/z) | 129 | PubChem nih.gov |

High-Performance Liquid Chromatography (HPLC):

While specific HPLC methods for Morpholine, 4-(1-oxohexyl)- are not extensively detailed in publicly available literature, the principles of HPLC are well-suited for the analysis of N-acylmorpholines. Method development would typically involve selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and optimizing the mobile phase composition to achieve adequate separation from impurities or other components in a mixture. Detection is commonly performed using ultraviolet (UV) spectroscopy, particularly if the molecule possesses a chromophore, or with mass spectrometry for enhanced sensitivity and specificity (LC-MS).

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of N-acylmorpholines, providing detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4-(n-Hexanoyl)morpholine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals corresponding to the protons of the hexanoyl and morpholine moieties. rsc.org Similarly, ¹³C NMR spectral data is available and provides complementary structural information. nih.gov The analysis of these spectra allows for the unambiguous confirmation of the compound's structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(n-Hexanoyl)morpholine exhibits characteristic absorption bands. A strong band appears around 1644 cm⁻¹, which is indicative of the C=O (amide) stretching vibration. Other significant peaks correspond to the C-H stretching of the alkyl chain and the C-O-C stretching of the morpholine ring. rsc.org

Table 2: Spectroscopic Data for 4-(n-Hexanoyl)morpholine

| Technique | Solvent/Phase | Key Peaks/Signals | Source |

| ¹H NMR | CDCl₃ | δ 0.89 (t, J = 6.8 Hz, 3H), 1.29 (m, 4H), 1.63 (m, 2H), 2.30 (t, J = 7.6 Hz, 2H), 3.46-3.67 (m, 8H) | The Royal Society of Chemistry rsc.org |

| IR | Neat | ν 2957, 2857, 1644, 1430, 1271, 1245, 1115, 1030 cm⁻¹ | The Royal Society of Chemistry rsc.org |

| ¹³C NMR | Data Available | SpectraBase | PubChem nih.gov |

| Vapor Phase IR | Data Available | SpectraBase | PubChem nih.gov |

Hyphenated Techniques

The combination of separation and spectroscopic techniques, known as hyphenated techniques, offers enhanced analytical power. epo.org Techniques such as GC-MS, LC-MS, and LC-NMR are instrumental in the analysis of complex mixtures containing N-acylmorpholines. googleapis.comnih.govacs.org These methods allow for the separation of individual components followed by their immediate identification and structural elucidation. epo.org The development of such methods is crucial for metabolomic studies and for the quality control of products where N-acylmorpholines might be present.

Q & A

Q. Q1. What are the recommended synthetic pathways for 4-(1-oxohexyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of 4-(1-oxohexyl)morpholine can be achieved via nucleophilic substitution or acylation reactions. A plausible route involves reacting morpholine with hexanoyl chloride under basic conditions (e.g., using triethylamine as a proton scavenger). Key factors include:

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may lead to side reactions like over-acylation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity of morpholine’s amine group .

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted hexanoyl chloride or byproducts .

Yield optimization requires balancing stoichiometry and reaction time. For example, excess morpholine (1.2–1.5 eq) minimizes dimerization, while prolonged heating (>12 hrs) risks decomposition .

Q. Q2. What spectroscopic techniques are most effective for structural confirmation of 4-(1-oxohexyl)morpholine?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : A strong absorption band at ~1650 cm⁻¹ (C=O stretch) and absence of ~1800 cm⁻¹ (acid chloride C=O) confirm successful acylation .

- Mass Spectrometry : Molecular ion peaks at m/z 201 (C₁₁H₂₁NO₂⁺) and fragmentation patterns (e.g., loss of hexanoyl group) validate the structure .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of 4-(1-oxohexyl)morpholine in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon’s partial positive charge (calculated via Natural Bond Orbital analysis) predicts susceptibility to nucleophilic attack .

- Conformational stability : Axial vs. equatorial orientation of the hexanoyl group affects steric hindrance and reaction rates .

- Solvent effects : Polarizable Continuum Models (PCM) simulate how solvents like water or ethanol stabilize transition states .

Contradictions between experimental and computational results (e.g., unexpected regioselectivity) may arise from solvent dynamics or entropy effects not fully captured in simulations .

Q. Q4. What strategies mitigate toxicity risks during handling of 4-(1-oxohexyl)morpholine, based on structurally similar morpholine derivatives?

Methodological Answer: While direct toxicity data for 4-(1-oxohexyl)morpholine is limited, analog studies (e.g., acryloyl morpholine ) suggest:

- Dermal exposure : Use nitrile gloves (≥0.11 mm thickness) and fume hoods to prevent skin sensitization .

- Inhalation risks : Airborne concentration should be kept below 1 mg/m³ (analogous to acryloyl morpholine’s threshold) via local exhaust ventilation .

- Emergency protocols : Immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Contradictions in toxicity thresholds (e.g., varying EC₃ values for sensitization ) necessitate conservative safety margins in lab protocols.

Q. Q5. How can crystallographic data resolve ambiguities in the solid-state conformation of 4-(1-oxohexyl)morpholine?

Methodological Answer: Single-crystal X-ray diffraction (using SHELX software ) provides:

- Bond lengths/angles : Confirmation of chair conformation in the morpholine ring and planarity of the hexanoyl group .

- Intermolecular interactions : Hydrogen bonding between the carbonyl oxygen and adjacent morpholine protons stabilizes the lattice .

Discrepancies between solution (NMR) and solid-state (XRD) structures (e.g., axial vs. equatorial substituents) highlight environmental effects on conformation . Refinement with SHELXL can resolve thermal motion artifacts in bulky alkyl chains.

Q. Q6. What analytical approaches validate purity in 4-(1-oxohexyl)morpholine, particularly for trace byproducts?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate unreacted morpholine (retention time ~2.5 min) and hexanoyl chloride derivatives (e.g., dimer at ~4.2 min) .

- Karl Fischer Titration : Detects water content (>0.1% may indicate hydrolysis of the acyl group) .

- Elemental Analysis : Discrepancies >0.3% in C/H/N/O ratios suggest impurities from incomplete purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.